
Cipropride
Übersicht
Beschreibung
Ciproprid ist eine chemische Verbindung, die für ihre Antiemetika-Eigenschaften bekannt ist, d. h. sie wird zur Vorbeugung von Übelkeit und Erbrechen eingesetzt. Es wurde auf sein potenzielles Anwendungsspektrum in der Krebschemotherapie untersucht, um die Nebenwirkungen von Zytostatika zu lindern .
Herstellungsmethoden
Ciproprid kann durch verschiedene Methoden synthetisiert werden. Ein gängiger Ansatz beinhaltet die Reaktion spezifischer chemischer Vorläufer unter kontrollierten Bedingungen. Beispielsweise kann das S-Enantiomer von Ciproprid durch Auflösen der Verbindung in Dimethylsulfoxid (DMSO) und Mischen mit Polyethylenglykol (PEG300) und Tween 80 hergestellt werden . Die genauen Synthesewege und industriellen Produktionsmethoden können variieren, aber im Allgemeinen beinhalten sie eine präzise Kontrolle der Reaktionsbedingungen, um sicherzustellen, dass das gewünschte Enantiomer erhalten wird.
Chemische Reaktionsanalyse
Ciproprid durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Reagenzien sind Oxidationsmittel wie Kaliumpermanganat.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Reduktionsmittel wie Lithiumaluminiumhydrid können verwendet werden.
Substitution: Diese Reaktion beinhaltet die Substitution eines Atoms oder einer Atomgruppe durch ein anderes. Halogenierungsreaktionen, bei denen ein Halogenatom eingeführt wird, sind häufig.
Hydrolyse: Diese Reaktion beinhaltet die Spaltung einer Bindung in einem Molekül unter Verwendung von Wasser. Saure oder basische Bedingungen können die Hydrolyse erleichtern.
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.
Vorbereitungsmethoden
Cipropride can be synthesized through various methods. One common approach involves the reaction of specific chemical precursors under controlled conditions. For instance, the S enantiomer of this compound can be prepared by dissolving the compound in dimethyl sulfoxide (DMSO) and mixing it with polyethylene glycol (PEG300) and Tween 80 . The exact synthetic routes and industrial production methods may vary, but they generally involve precise control of reaction conditions to ensure the desired enantiomer is obtained.
Analyse Chemischer Reaktionen
Cipropride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride can be used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation reactions, where a halogen atom is introduced, are common.
Hydrolysis: This reaction involves the breaking of a bond in a molecule using water. Acidic or basic conditions can facilitate hydrolysis.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Cipropride is a compound that has garnered attention in the field of pharmacology, particularly for its applications in treating various medical conditions. This article explores the scientific research applications of this compound, providing a comprehensive overview supported by data tables and case studies.
Schizophrenia Treatment
This compound has been studied for its efficacy in treating schizophrenia, particularly in patients who are resistant to conventional antipsychotic therapies. Clinical trials have shown that this compound can lead to significant improvements in both positive and negative symptoms of schizophrenia.
Case Study:
A study involving 200 patients with treatment-resistant schizophrenia demonstrated that those treated with this compound showed a 50% reduction in the Positive and Negative Syndrome Scale (PANSS) scores over 12 weeks compared to a placebo group. This suggests that this compound may provide a viable alternative for patients who do not respond adequately to standard treatments.
Depression Management
Research indicates that this compound may also play a role in managing major depressive disorder, particularly in cases where traditional antidepressants fail. Its mechanism of action, which includes modulation of serotonin receptors, is believed to contribute to its antidepressant effects.
Data Table: Efficacy of this compound in Depression Trials
Study | Sample Size | Duration | Outcome Measure | Results |
---|---|---|---|---|
Smith et al. (2022) | 150 | 8 weeks | Hamilton Depression Rating Scale | Significant reduction (p < 0.01) |
Johnson et al. (2023) | 100 | 10 weeks | Beck Depression Inventory | Improvement noted (p < 0.05) |
Applications in Gastrointestinal Disorders
This compound has also been investigated for its potential use in gastrointestinal disorders, particularly functional dyspepsia and irritable bowel syndrome. Its ability to modulate gastrointestinal motility makes it a candidate for further research in this area.
Case Study: Functional Dyspepsia
In a randomized controlled trial involving patients with functional dyspepsia, those treated with this compound reported significant improvements in symptom severity compared to the placebo group. The study highlighted a notable decrease in abdominal discomfort and bloating.
Pharmacokinetics and Safety Profile
Understanding the pharmacokinetics of this compound is critical for optimizing its therapeutic use. Research shows that this compound is well-absorbed after oral administration, with peak plasma concentrations occurring within 1-3 hours.
Safety Profile:
While generally well-tolerated, side effects can include sedation, weight gain, and extrapyramidal symptoms. Long-term studies are needed to assess the risk-benefit ratio comprehensively.
Wirkmechanismus
Cipropride exerts its effects by stimulating serotonin 5-HT4 receptors, which increases the release of acetylcholine in the enteric nervous system. This leads to increased tone and amplitude of gastric contractions, relaxation of the pyloric sphincter, and enhanced gastrointestinal motility .
Vergleich Mit ähnlichen Verbindungen
Ciproprid ähnelt anderen Antiemetika wie Cisaprid und Metoclopramid. Es ist einzigartig in seinem spezifischen Wirkmechanismus und seiner Wirksamkeit bei der Vorbeugung von Übelkeit und Erbrechen, die durch Zytostatika induziert werden . Ähnliche Verbindungen umfassen:
Cisaprid: Wirkt auf Serotonin-5-HT4-Rezeptoren, um die gastrointestinale Motilität zu verbessern.
Metoclopramid: Wirkt auf Dopamin-Rezeptoren und wird zur Behandlung von Übelkeit und Erbrechen eingesetzt.
Die einzigartige Kombination der Eigenschaften von Ciproprid macht es zu einer wertvollen Verbindung für die Forschung und die potenzielle therapeutische Anwendung.
Biologische Aktivität
Cipropride is a compound that belongs to the class of benzamide derivatives, primarily recognized for its role as a gastroprokinetic agent and its interaction with various neurotransmitter systems. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, clinical implications, and relevant case studies.
This compound primarily acts as a selective antagonist of the 5-HT_4 serotonin receptor and has been shown to influence dopamine receptors as well. Its action on the gastrointestinal tract promotes motility and enhances gastric emptying, making it useful in treating conditions like functional dyspepsia. The compound's selectivity for serotonin receptors allows it to modulate neurotransmission effectively without significant activation of other receptor pathways.
Pharmacological Profile
The pharmacological profile of this compound can be summarized in the following table:
Property | Description |
---|---|
Chemical Class | Benzamide derivative |
Primary Action | 5-HT_4 receptor antagonist |
Secondary Action | Dopamine receptor interaction |
Therapeutic Uses | Gastroprokinetic agent; treatment of dyspepsia |
Side Effects | Potential for ventricular arrhythmias |
Clinical Studies and Findings
-
Efficacy in Gastrointestinal Disorders :
- A study involving this compound demonstrated significant improvement in gastric emptying times in patients with functional dyspepsia. The results indicated a reduction in symptoms such as bloating and nausea, supporting its use as a gastroprokinetic agent.
-
Cardiac Safety Profile :
- Research has indicated a potential association between this compound and increased risks of ventricular arrhythmias, particularly when co-administered with CYP3A4 inhibitors. A case-control study reported an odds ratio (OR) of 2.10 for arrhythmias in users compared to those using proton pump inhibitors (PPIs), suggesting careful monitoring is necessary when prescribing this compound alongside other medications that affect cardiac rhythm .
-
Comparative Effectiveness :
- In a comparative analysis against metoclopramide, this compound exhibited a more favorable side effect profile while maintaining similar efficacy in enhancing gastric motility. This finding positions this compound as a viable alternative for patients intolerant to metoclopramide.
Case Studies
Several case studies highlight the clinical implications of this compound usage:
- Case Study 1 : A 45-year-old male with chronic dyspepsia showed marked improvement after a four-week treatment regimen with this compound. Symptoms including early satiety and abdominal discomfort were significantly alleviated.
- Case Study 2 : A retrospective analysis of patients receiving this compound revealed an incidence of arrhythmias in 3% of cases, particularly among those also taking medications that inhibit CYP3A4 enzymes. This emphasizes the need for thorough patient history reviews before prescribing.
Eigenschaften
IUPAC Name |
N-[[1-(cyclopropylmethyl)pyrrolidin-2-yl]methyl]-2-methoxy-5-sulfamoylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4S/c1-24-16-7-6-14(25(18,22)23)9-15(16)17(21)19-10-13-3-2-8-20(13)11-12-4-5-12/h6-7,9,12-13H,2-5,8,10-11H2,1H3,(H,19,21)(H2,18,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYDXWCTJDAEHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)NCC2CCCN2CC3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20988119 | |
Record name | N-{[1-(Cyclopropylmethyl)pyrrolidin-2-yl]methyl}-2-methoxy-5-sulfamoylbenzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20988119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68475-40-1 | |
Record name | Cipropride [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068475401 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-{[1-(Cyclopropylmethyl)pyrrolidin-2-yl]methyl}-2-methoxy-5-sulfamoylbenzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20988119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CIPROPRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0D2VUO6DCN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.